molecular formula C14H11BrFNO B1622342 N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide CAS No. 680213-42-7

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide

Cat. No.: B1622342
CAS No.: 680213-42-7
M. Wt: 308.14 g/mol
InChI Key: XIBJOWVETFFJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide is an organic compound that belongs to the class of amides It features a bromine atom and a fluorine-substituted phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide typically involves the bromination of 2-phenylacetamide followed by the introduction of the 4-fluorophenyl group. One common method includes:

    Bromination: 2-phenylacetamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-2-phenylacetamide.

    Substitution: The brominated intermediate is then reacted with 4-fluoroaniline under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

    Industrial Chemistry: Used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-2-bromo-2-phenylacetamide
  • N1-(4-methylphenyl)-2-bromo-2-phenylacetamide
  • N1-(4-nitrophenyl)-2-bromo-2-phenylacetamide

Uniqueness

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-13(10-4-2-1-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h1-9,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJOWVETFFJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381718
Record name N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680213-42-7
Record name N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.